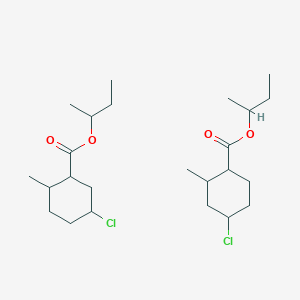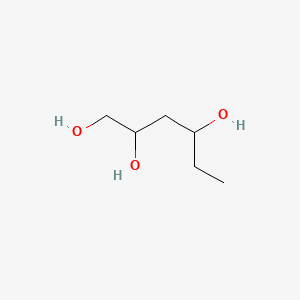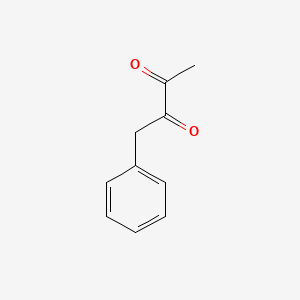
1-Phenylbutane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-2,3-dione, also known as methylbenzylglyoxal, is an organic compound with the molecular formula C10H10O2. It is characterized by a phenyl group attached to a butane-2,3-dione structure. This compound is known for its yellow color and sweet, fruity odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2,3-dione can be synthesized through the reaction of benzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . Another method involves the reaction of phenylacetyl chloride with ethyl acetoacetate under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions yield alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenylbutane derivatives.
Scientific Research Applications
1-Phenylbutane-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylbutane-2,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate metabolic pathways, influencing processes such as oxidation-reduction reactions and enzyme catalysis.
Comparison with Similar Compounds
1-Phenyl-1,3-butanedione (Benzoylacetone): Similar structure but different reactivity and applications.
2-Acetylacetophenone: Another diketone with distinct chemical properties and uses.
Uniqueness: 1-Phenylbutane-2,3-dione is unique due to its specific reactivity patterns and its ability to participate in a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance .
Properties
CAS No. |
38087-02-4 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-phenylbutane-2,3-dione |
InChI |
InChI=1S/C10H10O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
WZLKRAJHCPNZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


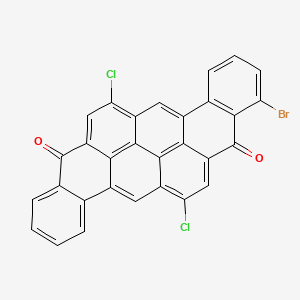





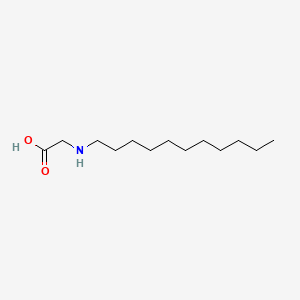

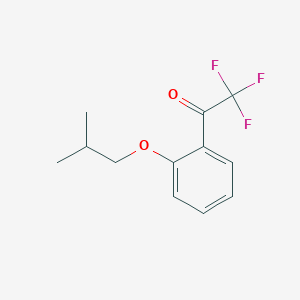
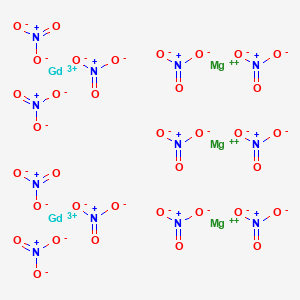
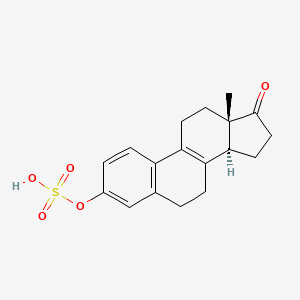
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
